molecular formula C10H6FNO3 B8212106 5-Fluoro-6-hydroxyquinoline-8-carboxylic acid

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid

Cat. No.: B8212106
M. Wt: 207.16 g/mol
InChI Key: FIWKLMCHUXKJKD-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-hydroxyquinoline-8-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative, such as 5,6,7,8-tetrachloroquinoline.

    Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form hydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-6-methoxy-8-nitroquinoline: Another fluorinated quinoline derivative with different substituents.

    7-Fluoro-4-chloroquinoline: A fluorinated quinoline with a chlorine substituent.

Uniqueness

5-Fluoro-6-hydroxyquinoline-8-carboxylic acid is unique due to its specific combination of fluorine, hydroxyl, and carboxylic acid groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

5-fluoro-6-hydroxyquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-8-5-2-1-3-12-9(5)6(10(14)15)4-7(8)13/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWKLMCHUXKJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2F)O)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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